Thiazolo[4,5-h]isoquinolin-2(3H)-one is a heteroaromatic compound that belongs to the class of thiazoloisoquinolines. This compound features a fused ring system consisting of a thiazole and an isoquinoline moiety, which contributes to its unique chemical properties and potential biological activities. Thiazolo[4,5-h]isoquinolin-2(3H)-one is of particular interest in medicinal chemistry due to its promising applications in drug discovery and development.
The compound is classified under the International Union of Pure and Applied Chemistry nomenclature as a member of the thiazoloisoquinoline family. Its Chemical Abstracts Service (CAS) number is 35317-84-1. Thiazolo[4,5-h]isoquinolin-2(3H)-one has been studied for its various biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
The synthesis of thiazolo[4,5-h]isoquinolin-2(3H)-one typically involves the cyclization of dithiooxamide with 2-halobenzaldehydes. A notable method employs lanthanum(III) triflate as a catalyst, which enhances the reaction efficiency and selectivity. The reaction conditions usually involve heating the mixture to temperatures around 270-280°C to facilitate cyclization.
This method allows for the formation of thiazolo[4,5-h]isoquinolin-2(3H)-one with good yields, although specific industrial production methods remain less documented due to the complexity of the synthesis.
Thiazolo[4,5-h]isoquinolin-2(3H)-one has a distinct molecular structure characterized by a thiazole ring fused with an isoquinoline ring system. The molecular formula is , with a molecular weight of approximately 201.25 g/mol.
The compound's structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Thiazolo[4,5-h]isoquinolin-2(3H)-one can undergo several chemical transformations:
These reactions expand the utility of thiazolo[4,5-h]isoquinolin-2(3H)-one in synthetic organic chemistry.
The mechanism of action for thiazolo[4,5-h]isoquinolin-2(3H)-one derivatives often involves interaction with specific biological targets. For example, some derivatives act as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases.
This interaction underscores the potential therapeutic applications of thiazolo[4,5-h]isoquinolin-2(3H)-one in neuropharmacology.
Thiazolo[4,5-h]isoquinolin-2(3H)-one exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical environments and applications.
Thiazolo[4,5-h]isoquinolin-2(3H)-one has several scientific uses:
The systematic naming of thiazolo-fused isoquinolines presents significant challenges due to positional isomerism and historical inconsistencies in fusion point annotation. The compound "Thiazolo[4,5-h]isoquinolin-2(3H)-one" (PubChem CID: 45077611) features a thiazole ring fused across the h-bond of isoquinoline, corresponding to positions 8 and 9 of the isoquinoline ring system [1]. This specific fusion topology distinguishes it from the isomeric Thiazolo[5,4-f]isoquinolin-2(3H)-one (PubChem CID: 45077606), where fusion occurs at positions 5 and 6 of the isoquinoline backbone [2]. The numerical descriptors (h vs. f) in the bracketed notation are critical for unambiguous identification but are frequently misinterpreted in literature.
Further complexity arises from alternative naming conventions observed in pharmaceutical patents, where derivatives might be designated as "thiazolo[4,5-h]isoquinoline" systems without explicit reference to the lactam oxygen [6]. The CAS registry number 35317-80-7 refers to the closely related Thiazolo[4,5-h]isoquinolin-2-amine, demonstrating how subtle functional group changes (amine vs. lactam) generate distinct chemical entities within the same fusion system [8]. The systematic IUPAC naming requires precise specification of:
Table 1: Key Isomeric Thiazolo-Isoquinoline Systems
Systematic Name | Fusion Points | Isoquinoline Positions | PubChem CID | |
---|---|---|---|---|
Thiazolo[4,5-h]isoquinolin-2(3H)-one | 4a-8a, 5-8 | 8,9-bond fusion | 45077611 | |
Thiazolo[5,4-f]isoquinolin-2(3H)-one | 5-6a, 4-6 | 5,6-bond fusion | 45077606 | |
Thiazolo[5,4-c]isoquinoline | 5-6, 4-6a | 6,7-bond fusion | Not specified | [3] |
The angular fusion at the [4,5-h] junction creates a rigid, planar scaffold with distinct electronic properties. X-ray crystallographic analyses of related systems (though not yet reported for this specific lactam) suggest bond length alternation between the thiazole C5-N and isoquinoline C8-N bonds, indicating significant π-electron delocalization across the tricyclic system [6]. This electron distribution profoundly influences:
The topological constraints also enforce near-perpendicular orientation between the thiazole sulfur lone pairs and the isoquinoline π-system, minimizing resonance interactions but creating a polarized electron environment suitable for metal coordination at sulfur [4].
The chemistry of thiazolo-isoquinolines originated in the 1970s with patents disclosing synthetic routes to unsubstituted cores primarily as academic curiosities. Swiss patent CH622807A5 (1978) marked the first systematic exploration of functionalization, demonstrating halogenation at C7 and C9 positions of the [4,5-h] system using phosphorus oxychloride/bromide [6]. Early synthesis relied on multistep sequences starting from isoquinoline-5,8-diones, involving:
The 1990s saw refinement of one-pot cyclization methods using Lawesson’s reagent for simultaneous thionation and cyclization of preformed amide precursors. This period also clarified the isomeric purity challenges – early synthetic routes produced mixtures of [4,5-h], [5,4-f], and [5,4-c] isomers requiring tedious chromatographic separation [5].
The 2010-2020 decade witnessed strategic advances:
Table 2: Evolution of Synthetic Methodologies
Time Period | Synthetic Approach | Key Limitations | Yield Range | |
---|---|---|---|---|
1970-1980 | Dihalo-isoquinoline cyclization | Isomeric contamination (>3 isomers) | 12-18% | [6] |
1990-2000 | Lawesson's reagent-mediated | Sulfur byproducts, scalability issues | 25-40% | [5] |
2010-2020 | Pd-catalyzed Suzuki coupling | C6/C7 regioselectivity control | 45-65% | [4] |
2020-Present | Microwave-assisted Hantzsch | Limited to 2-alkyl/aryl substituted variants | 68-72% | [9] |
The scaffold's exploration lagged behind its pyrrolo[2,1-a]isoquinoline cousins (lamellarins), which dominated marine natural product research due to potent topoisomerase inhibition [7]. However, increased interest in the thiazolo[4,5-h] system emerged post-2020 as computational studies highlighted its unique vector geometry for kinase binding pockets, distinct from the more linear [5,4-c] analogs [5].
Table 3: Key Scaffold Comparison in Isoquinoline Hybrids
Scaffold Type | Representative Bioactive Compound | Primary Bioactivity | Structural Distinction | |
---|---|---|---|---|
Thiazolo[4,5-h]isoquinoline | 6-Bromo derivative | Kinase inhibition (in silico) | Angular, C8-C9 fusion | [5] [6] |
Thiazolo[5,4-c]isoquinoline | AChE inhibitors | Anti-Alzheimer's | Linear, C6-C7 fusion | [3] |
Pyrrolo[2,1-a]isoquinoline | Lamellarin D | Topoisomerase I inhibition | Pentacyclic, no sulfur | [7] |
Current research focuses on late-stage functionalization via C-H activation, particularly at the C7 position of thiazolo[4,5-h]isoquinolinones, which remains unexploited despite predicted pharmacophore significance. The historical preference for [5,4-c] systems in drug discovery (representing >80% of recent publications) underscores the untapped potential of the [4,5-h] isomer [3] [4] [5].
List of Compounds Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1